molecular formula C20H19F3N2O4S B8651892 methyl 2-(1-(2-(trifluoromethyl)-4-(methylsulfonyl)benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

methyl 2-(1-(2-(trifluoromethyl)-4-(methylsulfonyl)benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Cat. No. B8651892
M. Wt: 440.4 g/mol
InChI Key: QYYSOTBHCGFKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08791256B2

Procedure details

[1-(4-Methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-acetic acid methyl ester: To an ice-cooled solution of (2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester ((12.8 g, 62.8 mmol) in dry DMF (400 ml) under an inert atmosphere of Argon is added dropwise, BEMP (18.1 ml, 62.8 mmol) over two minutes. After stirring at 10° C. for 40 minutes, the resulting solution is treated dropwise with 1-bromomethyl-4-methanesulfonyl-2-trifluoromethyl-benzene (23.8 g, 75.4 mmol) and allowed to warm to room temperature while stirring overnight. The reaction is concentrated in vacuo with toluene azeotroping and the resulting oil is partitioned between water (400 ml) and DCM (500 ml) and extracted with DCM (500 ml). The organic portions are combined and washed with water (2×200 ml). The resulting suspension is filtered and concentrated in vacuo with toluene azeotroping. The crude is purified by chromatography on silica eluting with iso-hexane/acetone (16:4) to yield the titled product. (MH+ 441)
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
18.1 mL
Type
reactant
Reaction Step Two
Quantity
23.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:30])[CH2:4][C:5]1[C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[N:7]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([S:21]([CH3:24])(=[O:23])=[O:22])=[CH:17][C:16]=2[C:25]([F:28])([F:27])[F:26])[C:6]=1[CH3:29].COC(=O)CC1C2C(=NC=CC=2)NC=1C.CCN(P1(N(C)CCCN1C)=NC(C)(C)C)CC.BrCC1C=CC(S(C)(=O)=O)=CC=1C(F)(F)F>CN(C=O)C>[CH3:24][S:21]([C:18]1[CH:19]=[CH:20][C:15]([CH2:14][N:7]2[C:8]3=[N:9][CH:10]=[CH:11][CH:12]=[C:13]3[C:5]([CH2:4][C:3]([OH:30])=[O:2])=[C:6]2[CH3:29])=[C:16]([C:25]([F:28])([F:27])[F:26])[CH:17]=1)(=[O:22])=[O:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=C(N(C2=NC=CC=C21)CC2=C(C=C(C=C2)S(=O)(=O)C)C(F)(F)F)C)=O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=C(NC2=NC=CC=C21)C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
18.1 mL
Type
reactant
Smiles
CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C
Step Three
Name
Quantity
23.8 g
Type
reactant
Smiles
BrCC1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
After stirring at 10° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
while stirring overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated in vacuo with toluene azeotroping
CUSTOM
Type
CUSTOM
Details
the resulting oil is partitioned between water (400 ml) and DCM (500 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (500 ml)
WASH
Type
WASH
Details
washed with water (2×200 ml)
FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo with toluene azeotroping
CUSTOM
Type
CUSTOM
Details
The crude is purified by chromatography on silica eluting with iso-hexane/acetone (16:4)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CS(=O)(=O)C1=CC(=C(CN2C(=C(C=3C2=NC=CC3)CC(=O)O)C)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.